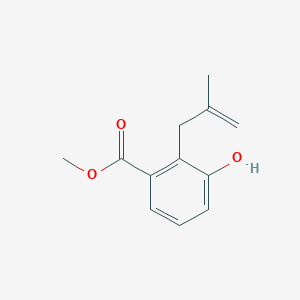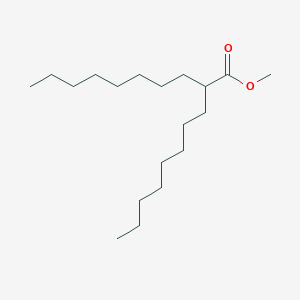
Methyl 2-octyldecanoate
Übersicht
Beschreibung
Methyl 2-octyldecanoate is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Synthesis
Methyl 2-octyldecanoate, a derivative of 2-methylalkanoic acids, has been utilized in enzymatic processes. The lipase from Candida cylindracea has been employed to catalyze the resolution of these acids. For instance, the resolution of 2-methyldecanoic acid, a close relative of this compound, has been more effective than shorter chain acids like 2-methylbutyric acid. This indicates a chain length dependency in enzymatic resolution, with longer chains like that in this compound potentially being more favorable (Holmberg et al., 1991).
Solid-Phase Oligodeoxyribonucleotide Synthesis
In the field of genetics, this compound-related compounds have been explored for their potential in oligonucleotide synthesis. A derivative, the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, has been synthesized for use in solid-phase synthesis of oligonucleotides. This area of research holds potential for the development of therapeutic oligonucleotides (Grajkowski et al., 2001).
Microbial Utilization and Oxidative Degradation
Studies on the microbial utilization of long-chain methyl ketones, closely related to this compound, have shown that soil microorganisms can utilize these compounds. For example, Pseudomonas strains have been found to degrade 2-tridecanone into various products, suggesting a similar potential for the degradation of this compound (Forney et al., 1967).
Synthesis of Fatty Esters and Epoxy Compounds
This compound-related fatty esters and epoxy compounds have been synthesized and studied for their physical properties. These studies contribute to the understanding of the behavior of such compounds in various applications, ranging from material sciences to biochemistry (Jie & Zheng, 1988).
Nucleophilic Acyl Substitution Reactions
In organic chemistry, this compound derivatives have been used in nucleophilic acyl substitution reactions. These reactions are significant for synthesizing various organic compounds, including esters and amides. Such reactions have broad implications in pharmaceuticals and chemical synthesis (Chen et al., 2005).
Eigenschaften
IUPAC Name |
methyl 2-octyldecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-4-6-8-10-12-14-16-18(19(20)21-3)17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKODMIQWGOHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




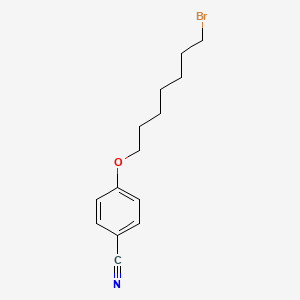




![2-[(Z)-3-(tert-Butyldimethylsiloxy)-1-propenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8266413.png)
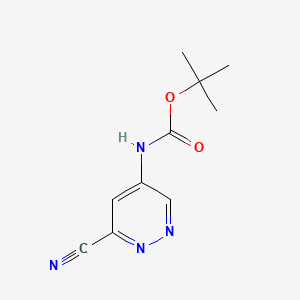

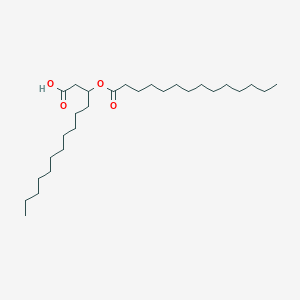
![(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one](/img/structure/B8266438.png)

![Tert-butyl N-[(2S)-2-hydroxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamate](/img/structure/B8266446.png)
